ICA-105574 - 316146-57-3

ICA-105574

Catalog Number: EVT-269898
CAS Number: 316146-57-3
Molecular Formula: C19H14N2O4
Molecular Weight: 334.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel hERG activator, enhancing IKr current with very high potency by removing the channel inactivation
ICA-105574 is a small molecule activator of hERG that binds to the voltage-gated potassium channel with important cardiovascular function.

N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide, 2HCl (E-4031)

  • Compound Description: E-4031 is a potent and selective blocker of the hERG potassium channel. It is widely used as a pharmacological tool to study hERG channel function and has been investigated for its potential as an antiarrhythmic agent. [, ]
  • Relevance: E-4031 serves as a tool to confirm the effects of ICA-105574 on hERG channels. Studies demonstrate that E-4031 effectively blocks the stimulatory effects of ICA-105574 on hERG current, confirming that ICA-105574 exerts its action by directly modulating hERG channel activity. [, ]

BeKm-1

  • Compound Description: BeKm-1 is a peptide toxin known to block hERG potassium channels with high affinity. It is derived from the venom of the scorpion Buthus eupeus and is commonly used as a pharmacological tool in hERG research. []
  • Relevance: Similar to E-4031, BeKm-1 is used to confirm the specificity of ICA-105574 for hERG channels. By demonstrating that BeKm-1 antagonizes the stimulatory effect of ICA-105574 on hERG current, researchers established the direct interaction between ICA-105574 and hERG channels. []

Dofetilide

  • Compound Description: Dofetilide is a class III antiarrhythmic drug that blocks the rapid component of the delayed rectifier potassium current (IKr) carried by hERG channels. It is used to treat and prevent atrial fibrillation and atrial flutter. []
  • Relevance: While not structurally related to ICA-105574, Dofetilide serves as a contrasting agent in studies investigating the effects of sex hormones on cardiac repolarization. Research indicates that while Dofetilide prolongs the QT interval, potentially leading to arrhythmias, progesterone, a female sex hormone, shows a protective effect against Dofetilide-induced QT prolongation and arrhythmias. []

ML277

  • Compound Description: ML277 is a selective activator of the slow component of the delayed rectifier potassium current (IKs). It has been shown to shorten action potential duration in canine and guinea pig ventricular cardiomyocytes. []
  • Relevance: ML277 is mentioned in the context of alternative pharmacological strategies for modulating cardiac repolarization. Unlike ICA-105574, which targets hERG (IKr), ML277 targets IKs. []

LUF7244

  • Compound Description: LUF7244 is a compound known to activate IKr, the rapid component of the delayed rectifier potassium current. It has demonstrated antiarrhythmic properties in cellular models. []

Pinacidil

  • Compound Description: Pinacidil is a potassium channel opener that activates ATP-sensitive potassium (KATP) channels. It is used to treat high blood pressure. []
  • Relevance: Although not directly structurally related to ICA-105574, Pinacidil serves as a comparator compound in studies investigating the proarrhythmic potential of QT-shortening agents. Both Pinacidil and ICA-105574 can shorten the QT interval, but they may differ in their proarrhythmic effects and underlying mechanisms. []

NS-1643

  • Compound Description: NS-1643 is a potassium channel opener known to activate hERG channels. []
  • Relevance: Similar to ICA-105574, NS-1643 is a potassium channel opener with a preference for hERG channels. Both compounds are investigated for their effects on cardiac repolarization and potential proarrhythmic risks. []

R-L3

  • Compound Description: R-L3 is a potassium channel opener known to activate hERG channels. []
  • Relevance: R-L3 is grouped with ICA-105574 and other potassium channel openers like NS-1643 in studies investigating their effects on cardiac electrophysiology. While they share the ability to activate hERG and shorten the QT interval, their precise mechanisms and potential for proarrhythmia may differ. []

Verapamil

  • Compound Description: Verapamil is a calcium channel blocker that inhibits L-type calcium channels, primarily used to treat high blood pressure, angina, and certain heart rhythm disorders. []
  • Relevance: While not structurally similar to ICA-105574, Verapamil offers a contrasting approach to modulate cardiac repolarization. Verapamil inhibits inward calcium currents, whereas ICA-105574 enhances outward potassium currents through hERG activation, both ultimately influencing action potential duration. []
Overview

ICA-105574, also known as 3-nitro-N-[4-phenoxyphenyl]-benzamide, is a small-molecule compound primarily studied for its effects on the human ether-a-go-go-related gene potassium channels (hERG). These channels play a crucial role in cardiac repolarization, and their dysfunction is associated with various cardiac arrhythmias. ICA-105574 has been classified as a hERG channel activator, and its unique binding properties and effects on channel inactivation make it a significant subject of pharmacological research.

Source and Classification

ICA-105574 was synthesized as part of ongoing research into small molecule modulators of ion channels, particularly those involved in cardiac physiology. Its classification falls under pharmacological agents targeting potassium ion channels, specifically focusing on the hERG channel family. The compound is notable for its dual role as both an agonist and antagonist depending on the specific channel context, illustrating its complex pharmacodynamics .

Synthesis Analysis

Methods and Technical Details

The synthesis of ICA-105574 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a benzamide framework, incorporating a nitro group and a phenoxy substituent. The synthesis typically follows these steps:

  1. Preparation of the Benzamide Core: The initial step involves coupling an appropriate amine with a carboxylic acid derivative to form the benzamide backbone.
  2. Introduction of the Nitro Group: Nitration is performed using nitric acid to introduce the nitro substituent at the para position relative to the amide.
  3. Formation of the Phenoxy Group: This involves the reaction of phenol with a suitable electrophile to form the phenoxy substituent, which is then attached to the benzamide structure.

The detailed synthetic pathway can be referenced from studies that outline modifications to previously reported procedures .

Molecular Structure Analysis

Structure and Data

The molecular structure of ICA-105574 can be described by its chemical formula C16H16N2O3C_{16}H_{16}N_{2}O_{3}. Its structural representation highlights several key features:

  • Benzamide Backbone: Central to its structure, providing stability and facilitating interaction with hERG channels.
  • Nitro Group: Enhances electron-withdrawing properties, influencing the compound's reactivity and interaction with biological targets.
  • Phenoxy Group: Contributes to hydrophobic interactions within the binding site of hERG channels.

Crystallographic data or computational models can provide insights into its three-dimensional conformation, which is essential for understanding its binding dynamics .

Chemical Reactions Analysis

Reactions and Technical Details

ICA-105574 undergoes specific chemical reactions that are pivotal for its biological activity. Key reactions include:

  1. Binding Interactions: The compound interacts with hERG channels via non-covalent interactions (hydrophobic and electrostatic), stabilizing certain conformations that prevent inactivation.
  2. Electrophysiological Responses: In vitro studies demonstrate that ICA-105574 modulates hERG channel currents by altering voltage-dependent inactivation processes.

These reactions are critical for elucidating how structural features translate into functional outcomes in cardiac tissues .

Mechanism of Action

Process and Data

The mechanism by which ICA-105574 activates hERG channels involves several steps:

  1. Binding Site Interaction: ICA-105574 binds within a hydrophobic pocket formed by transmembrane domains S5 and S6 of the hERG channel.
  2. Inhibition of Inactivation: The compound effectively shifts the voltage dependence of inactivation to more positive potentials, thereby prolonging channel opening during depolarization phases.
  3. Electrophysiological Modulation: Studies indicate that ICA-105574 enhances outward potassium currents while reducing rapid inactivation rates, contributing to altered action potential durations in cardiac myocytes.

This mechanism highlights the potential therapeutic applications of ICA-105574 in managing conditions associated with hERG dysfunction .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ICA-105574 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 284.31 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining suitable conditions for experimental applications and potential therapeutic formulations .

Applications

Scientific Uses

ICA-105574 has several applications in scientific research:

  1. Cardiac Electrophysiology Studies: Used extensively to investigate hERG channel function and its role in cardiac repolarization.
  2. Drug Development: Serves as a lead compound for developing new therapies targeting arrhythmias linked to hERG channel dysfunction.
  3. Molecular Modeling Studies: Provides insights into structure-function relationships within ion channels, aiding in rational drug design efforts.

The ongoing research into ICA-105574 continues to reveal its potential as a valuable tool in both basic science and clinical applications related to cardiac health .

Properties

CAS Number

316146-57-3

Product Name

ICA-105574

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzamide

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)

InChI Key

GDWKBKTVROCPNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3-nitro-N-(4-phenoxyphenyl)benzamide
ICA105574

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.